Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(4-bromophenyl)butanoate

Lipophilicity LogP Drug-likeness

Ethyl 2-(4-bromophenyl)butanoate (CAS 943742-86-7; synonym 4-bromo-α-ethyl-benzeneacetic acid ethyl ester) is a brominated arylalkanoic acid ethyl ester with molecular formula C₁₂H₁₅BrO₂ and molecular weight 271.15 g·mol⁻¹. The compound belongs to the phenylalkanoic acid ester class, structurally related to the fenbufen/ibuprofen pharmacophore scaffold, and is commercially available at 95–97% purity from multiple vendors as a research intermediate and synthetic building block.

Molecular Formula C12H15BrO2
Molecular Weight 271.154
CAS No. 943742-86-7
Cat. No. B2567570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromophenyl)butanoate
CAS943742-86-7
Molecular FormulaC12H15BrO2
Molecular Weight271.154
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Br)C(=O)OCC
InChIInChI=1S/C12H15BrO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3
InChIKeyKHXAGVUSSBZVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-bromophenyl)butanoate (CAS 943742-86-7): Physicochemical and Synthetic Identity for Procurement Decisions


Ethyl 2-(4-bromophenyl)butanoate (CAS 943742-86-7; synonym 4-bromo-α-ethyl-benzeneacetic acid ethyl ester) is a brominated arylalkanoic acid ethyl ester with molecular formula C₁₂H₁₅BrO₂ and molecular weight 271.15 g·mol⁻¹ [1]. The compound belongs to the phenylalkanoic acid ester class, structurally related to the fenbufen/ibuprofen pharmacophore scaffold, and is commercially available at 95–97% purity from multiple vendors as a research intermediate and synthetic building block . It possesses a computed LogP of 3.5058, topological polar surface area of 26.3 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors—physicochemical parameters that differentiate it from its closest non-brominated and free-acid analogs .

Why In-Class Arylalkanoate Esters Cannot Be Interchanged with Ethyl 2-(4-bromophenyl)butanoate


Within the arylalkanoic acid ester class, seemingly minor structural variations—halogen identity, substitution position, and ester alkyl chain length—produce measurable differences in lipophilicity, boiling point, and synthetic reactivity that preclude simple interchange in multi-step synthesis or structure–activity relationship (SAR) studies. The 4-bromophenyl substituent at the α-position of ethyl 2-(4-bromophenyl)butanoate confers a LogP gain of approximately +0.76 log units relative to the non-halogenated ethyl 2-phenylbutanoate [1], alters boiling point by over 60 °C [2], and provides a reactive aryl bromide site for palladium-catalyzed cross-coupling that is absent in des-bromo and chloro analogs [3]. These differences are not cosmetic; they directly affect chromatographic behavior, solvent partitioning, downstream derivatization options, and the interpretability of biological assay results. Substituting a regioisomer such as ethyl 4-(4-bromophenyl)butanoate shifts the aryl substituent from the α- to the γ-position, altering both electronic conjugation with the ester carbonyl and metabolic vulnerability of the scaffold .

Quantitative Differentiation Evidence for Ethyl 2-(4-bromophenyl)butanoate Against Its Closest Analogs


Lipophilicity Gain of +0.76 LogP Units Versus the Non-Brominated Parent Ethyl 2-Phenylbutanoate

Ethyl 2-(4-bromophenyl)butanoate exhibits a measured/computed LogP of 3.5058, compared with 2.7433 for the non-brominated analog ethyl 2-phenylbutanoate (CAS 119-43-7), representing a ΔLogP of +0.76 units [1]. The XLogP3 value from PubChem corroborates this trend at 3.7 for the target compound [2]. This increase in lipophilicity—attributable to the electron-withdrawing and polarizable 4-bromine substituent—falls within the range associated with enhanced membrane partitioning (optimal LogP 1–5 for oral bioavailability) and altered pharmacokinetic distribution in cell-based assays.

Lipophilicity LogP Drug-likeness Membrane permeability QSAR

Boiling Point Elevation of +61.6 °C Over the Non-Brominated Analog—Implications for Purification and Handling

The boiling point of ethyl 2-(4-bromophenyl)butanoate is reported as 313.0±17.0 °C at 760 mmHg [1]. Its non-brominated structural analog, ethyl 2-phenylbutanoate (CAS 119-43-7), boils at 251.4±9.0 °C under equivalent conditions . This represents a boiling point elevation of +61.6 °C (ΔT_bp ≈ 62 °C), accompanied by a density increase from ~1.0 g·cm⁻³ to 1.299±0.06 g·cm⁻³ [1]. The elevated boiling point reflects stronger intermolecular dispersion forces conferred by the bromine atom (atomic polarizability ~3.05 ų vs. hydrogen ~0.67 ų), which reduces volatility and alters vacuum distillation parameters.

Boiling point Distillation Purification Thermal stability Process chemistry

Aryl Bromide as a Synthetic Diversification Handle: Suzuki–Miyaura Cross-Coupling Capability Absent in Non-Halogenated Analogs

The para-bromine substituent on the phenyl ring of ethyl 2-(4-bromophenyl)butanoate serves as an electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl- or heteroaryl-boronic acids [1][2]. This enables the construction of biaryl derivatives directly from the intact ester scaffold, a diversification strategy that is not available to the non-halogenated analog ethyl 2-phenylbutanoate (CAS 119-43-7). The free carboxylic acid analog, 2-(4-bromophenyl)butanoic acid (CAS 99070-18-5), also bears the aryl bromide handle but lacks the protecting group advantages of the ethyl ester, requiring additional protection/deprotection steps in multi-step syntheses . Furthermore, the bromine atom can participate in halogen bonding (XB) interactions with protein targets—a recognition modality unavailable to chloro, fluoro, or unsubstituted phenyl analogs [3].

Suzuki coupling Cross-coupling C–C bond formation Molecular diversity Medicinal chemistry

Ethyl Ester as a Carboxylic Acid Protecting Group: MW, PSA, and HBD Count Differentiation Versus the Free Acid Form

Ethyl 2-(4-bromophenyl)butanoate (MW 271.15, PSA 26.3 Ų, HBD count 0) differs from its hydrolysis product 2-(4-bromophenyl)butanoic acid (CAS 99070-18-5; MW 243.10, PSA 37.30 Ų, HBD count 1) in three pharmacokinetically and synthetically relevant parameters [1][2]. The ester form eliminates the hydrogen bond donor capacity of the carboxylic acid, reducing PSA by 11 Ų (a 29% decrease) and shifting the molecule toward better passive membrane permeability according to Veber and Lipinski guidelines [3]. The ester serves as a latent (prodrug) form of the carboxylic acid, susceptible to hydrolysis by endogenous esterases—a strategy exploited broadly in arylalkanoic acid NSAID design (e.g., fenbufen prodrugs) [4]. In synthetic chemistry, the ethyl ester protects the carboxyl group during reactions incompatible with free acids (e.g., organometallic additions, reductive steps), eliminating the need for separate protection/deprotection sequences required when starting from the free acid.

Prodrug Protecting group Ester hydrolysis Membrane permeability Synthetic intermediate

Regioisomeric Differentiation: α-Substituted (C2) Versus γ-Substituted (C4) 4-Bromophenylbutanoate Esters

Ethyl 2-(4-bromophenyl)butanoate (α-substituted; aryl group at C2 of the butanoate chain) and its regioisomer ethyl 4-(4-bromophenyl)butanoate (γ-substituted; aryl group at C4, CAS 105986-54-7) share identical molecular formulas (C₁₂H₁₅BrO₂) and molecular weights (271.15 g·mol⁻¹) but differ in the position of the 4-bromophenyl substituent along the butanoate backbone . This regioisomeric difference manifests in a boiling point of 313.0±17.0 °C for the α-isomer versus 330.7±25.0 °C for the γ-isomer (ΔT_bp ≈ 17.7 °C) . The α-substituted isomer places the aromatic ring in direct conjugation with the ester carbonyl (through-space electronic effect), while the γ-isomer electronically isolates the aromatic system via a two-methylene spacer. This distinction affects the acidity of the α-proton (pKa), the compound's susceptibility to metabolic oxidation at the benzylic position, and the conformational preferences of the scaffold in target binding pockets [1].

Regioisomer Structure–activity relationship Metabolic stability Alpha substitution Chromatographic separation

Vendor Batch-to-Batch Quality Characterization: Multi-Technique Analytical Verification at 97% Purity

Multiple established vendors supply ethyl 2-(4-bromophenyl)butanoate at standard purities of 95–97%, with batch-specific Certificates of Analysis (CoA) including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography (GC) data . Bidepharm explicitly provides batch-level QC documentation encompassing NMR, HPLC, and GC for this CAS number at 97% purity . Moldb similarly supplies the compound at 97% with NMR, HPLC, and LC-MS documentation . Synhet offers analysis by LCMS, GCMS, HPLC, and GC-FID . This multi-vendor, multi-technique analytical coverage exceeds the typical single-technique (HPLC-only) specification common for less well-characterized research intermediates, providing end-users with cross-validated purity data that supports experimental reproducibility.

Quality control NMR HPLC GC Batch consistency Reproducibility

Evidence-Backed Application Scenarios for Ethyl 2-(4-bromophenyl)butanoate in Research and Industrial Procurement


Medicinal Chemistry: Lead Optimization of Arylalkanoic Acid-Based NSAID or Analgesic Candidates

Ethyl 2-(4-bromophenyl)butanoate serves as a direct entry point to the fenbufen-class pharmacophore, where the 4-bromophenyl substituent can be retained for halogen bonding interactions with COX enzyme targets or elaborated via Suzuki coupling to generate diverse biaryl analogs [1]. The ethyl ester functions as a latent carboxylic acid, enabling cell-based screening of the intact ester (as a membrane-permeable prodrug form) followed by parallel assessment of the hydrolyzed free acid for target engagement [2]. Researchers building focused libraries of arylalkanoic acid derivatives benefit from the bromine handle for late-stage diversification and the multi-technique QC documentation (NMR, HPLC, GC at 97%) that ensures batch-to-batch reproducibility in SAR campaigns [3].

Synthetic Methodology Development: Demonstration of Chemoselective Cross-Coupling on Ester-Functionalized Substrates

The compound presents an ideal test substrate for developing chemoselective Suzuki–Miyaura, Heck, or Buchwald–Hartwig coupling protocols on ester-bearing scaffolds. Its single aryl bromide site at the para position minimizes regiochemical ambiguity, while the ethyl ester functionality serves as an internal spectroscopic handle (¹H NMR: characteristic quartet at ~4.1 ppm for the –OCH₂– group; ¹³C NMR: carbonyl at ~173 ppm) for reaction monitoring [1][2]. The elevated boiling point (313 °C vs. 251 °C for the non-brominated analog) facilitates high-temperature coupling conditions without substrate volatilization losses [3].

Chemical Biology: Halogen Bonding Probe Development for Protein–Ligand Interaction Studies

The 4-bromophenyl moiety provides a well-precedented halogen bond donor (σ-hole on bromine) that can engage backbone carbonyl oxygens or carboxylate side chains in protein binding pockets [1]. Unlike the non-halogenated analog ethyl 2-phenylbutanoate, which can only participate in hydrophobic and π-stacking interactions, the brominated compound offers an orthogonal, directional non-covalent interaction that can be exploited to improve binding affinity and selectivity [2]. The ester form (PSA 26.3 Ų, HBD 0) offers superior passive membrane permeability relative to the free acid (PSA 37.3 Ų, HBD 1), making it the preferred form for intracellular target engagement studies where esterase-mediated hydrolysis then releases the active carboxylate at the site of action [3].

Process Chemistry and Scale-Up: Intermediate for GMP-Ready Route Scouting

For process chemists developing scalable routes to 2-(4-bromophenyl)butanoic acid-derived APIs or advanced intermediates, the ethyl ester form offers distinct advantages: it can be carried through multiple synthetic steps as a protected carboxyl synthon, then quantitatively hydrolyzed under mild basic conditions (LiOH/THF/H₂O or NaOH/EtOH) at the optimal juncture [1]. The commercial availability at 97% purity with multi-technique batch QC from multiple vendors mitigates supply chain risk and provides orthogonal purity verification suitable for regulatory documentation in early-phase development [2]. The α-substitution pattern places the aryl group adjacent to the stereogenic center (if chiral), making this scaffold valuable for asymmetric synthesis development where the aryl substituent's proximity to the reaction center influences enantioselectivity outcomes [3].

Quote Request

Request a Quote for Ethyl 2-(4-bromophenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.